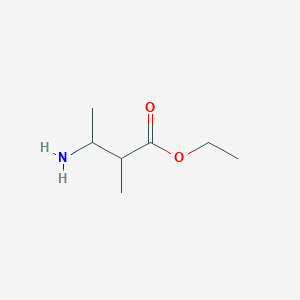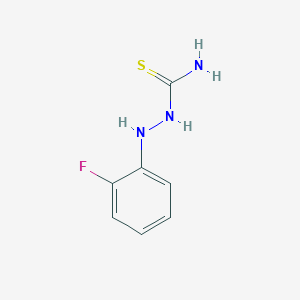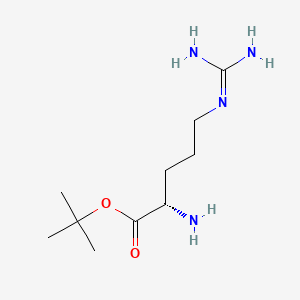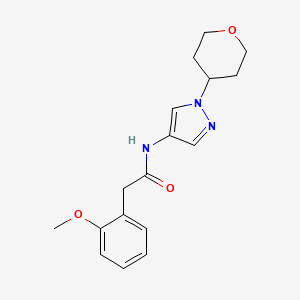![molecular formula C17H22N4O2 B2879212 N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034504-28-2](/img/structure/B2879212.png)
N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, including our compound of interest, often exhibit potent antimicrobial properties . They can be designed to target a variety of pathogens, including bacteria and fungi, by disrupting their cell membrane integrity or inhibiting critical enzymes within the microbial cells. This makes them valuable candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antitumor Potential
The structural motif of imidazole is found in compounds that have shown promise in antitumor therapy . These compounds can interfere with the proliferation of cancer cells by targeting key signaling pathways or disrupting the DNA replication process. Studies have evaluated similar imidazole derivatives for their efficacy against various cancer cell lines, such as glioma and hepatocellular carcinoma, indicating the potential of our compound in oncological research .
Anti-Inflammatory Applications
Imidazole derivatives are also known for their anti-inflammatory effects . They can modulate the body’s inflammatory response by inhibiting the synthesis of pro-inflammatory cytokines or blocking the activity of enzymes like cyclooxygenase (COX), which are involved in the production of inflammatory mediators. This application is particularly relevant for the treatment of chronic inflammatory diseases .
Antidiabetic Activity
Some imidazole derivatives have been explored for their antidiabetic activity . They may act by enhancing insulin sensitivity or by stimulating the secretion of insulin from pancreatic beta cells. The exploration of our compound in this context could lead to the development of novel therapeutic agents for managing diabetes mellitus .
Antiviral Properties
The imidazole ring is a common feature in molecules with antiviral properties . These compounds can inhibit viral entry into host cells or interfere with viral replication mechanisms. Given the ongoing need for effective antiviral drugs, the compound could be a valuable addition to the arsenal against viral infections .
Role in Green Chemistry
Imidazole derivatives are increasingly important in green chemistry applications. They serve as ionic liquids or catalysts in various organic synthesis reactions, offering environmentally friendly alternatives to traditional solvents and catalysts. This aligns with the global push towards sustainable and eco-friendly chemical processes .
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be definitively identified. Similar compounds have shown significant activity on kinases such as p70s6kβ and JNK3 . These kinases play crucial roles in cellular processes such as cell growth, proliferation, and apoptosis.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets by binding to the active site of the kinase, thereby inhibiting its activity. This inhibition could result in changes to downstream signaling pathways, leading to alterations in cellular processes .
Biochemical Pathways
The compound’s action on kinases like p70S6Kβ and JNK3 suggests that it may affect several biochemical pathways. For instance, p70S6Kβ is involved in the mTOR pathway, which regulates cell growth and proliferation. On the other hand, JNK3 is part of the MAPK pathway, which plays a role in apoptosis .
Result of Action
The inhibition of kinases like p70S6Kβ and JNK3 by this compound could lead to a variety of cellular effects. For instance, it could slow cell growth and proliferation or induce apoptosis, depending on the specific cellular context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other molecules that compete for the same target .
Propriétés
IUPAC Name |
N-[(6-propan-2-yloxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)23-16-6-3-12(8-18-16)9-19-17(22)13-4-5-14-15(7-13)21-10-20-14/h3,6,8,10-11,13H,4-5,7,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRFYVHDBWOCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)
![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)

![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)




![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)


![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)

